2-Methoxyphenyl dihydrouracil (CAS: 2377643-33-7), systematically identified as 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid, is a specialized aryl dihydrouracil (ADHU) ligand utilized in the synthesis of Cereblon (CRBN)-recruiting proteolysis-targeting chimeras (PROTACs). Unlike traditional glutarimide-based immunomodulatory drugs (IMiDs), this compound features an achiral dihydrouracil core that bypasses the spontaneous racemization issues inherent to thalidomide derivatives. For procurement and medicinal chemistry workflows, it provides a highly stable E3 ligase recruitment anchor equipped with a built-in carboxylic acid handle, enabling direct amide coupling with amine-terminated linkers without requiring complex pre-functionalization steps [1].
Substituting this specific compound with conventional CRBN ligands like lenalidomide or pomalidomide introduces a chiral glutarimide ring that undergoes rapid in vivo racemization, yielding a mixture where the (R)-enantiomer is largely inactive, thereby complicating pharmacokinetics and regulatory chemistry, manufacturing, and controls (CMC) compliance [1]. Conversely, attempting to use an unsubstituted phenyl dihydrouracil (PDHU) fails because the parent PDHU scaffold exhibits minimal binding affinity to the CRBN receptor. The specific methoxy and carboxylic acid substitutions on 2-Methoxyphenyl dihydrouracil are structurally essential to mimic the binding interactions of lenalidomide while simultaneously providing an orthogonal conjugation site, making it non-interchangeable with simpler analogs in degrader synthesis [2].
Traditional glutarimide-based IMiDs possess a highly labile chiral center that undergoes spontaneous racemization in physiological buffers (pH 7.4), rapidly converting the active (S)-enantiomer into the inactive (R)-enantiomer. 2-Methoxyphenyl dihydrouracil utilizes an achiral dihydrouracil ring, maintaining 100% stereochemical integrity over indefinite incubation periods compared to the rapid half-life (t1/2 ~ hours) of lenalidomide racemization [1].
| Evidence Dimension | Stereochemical stability / Racemization in pH 7.4 buffer |
| Target Compound Data | Achiral structure; 0% racemization (stable single entity) |
| Comparator Or Baseline | Lenalidomide (Rapid racemization to a 50:50 enantiomeric mixture) |
| Quantified Difference | Complete elimination of chiral inversion |
| Conditions | Physiological buffer (pH 7.4) at 37°C |
Eliminating racemization ensures predictable pharmacokinetics and simplifies regulatory approval by avoiding the dosing of inactive enantiomers.
While the core unsubstituted phenyl dihydrouracil (PDHU) exhibits negligible binding to the Cereblon E3 ligase, the specific substitution pattern in 2-Methoxyphenyl dihydrouracil restores target engagement. Studies demonstrate that appropriately substituted PDHUs achieve CRBN binding affinities comparable to standard lenalidomide, overcoming the severe affinity drop-off seen in unoptimized achiral scaffolds [1].
| Evidence Dimension | CRBN binding affinity |
| Target Compound Data | High affinity (comparable to lenalidomide benchmark) |
| Comparator Or Baseline | Unsubstituted PDHU (Minimal/negligible binding affinity) |
| Quantified Difference | Restoration of functional E3 ligase recruitment |
| Conditions | In vitro CRBN binding assays |
It proves that buyers do not have to sacrifice E3 ligase recruitment efficiency to gain the stability benefits of an achiral ligand.
The synthesis of PROTACs using standard IMiDs often requires multi-step functionalization (e.g., SNAr reactions with fluorinated precursors) to attach linkers. 2-Methoxyphenyl dihydrouracil is pre-functionalized with a benzoic acid moiety, allowing for a direct, single-step amide coupling with amine-bearing linkers. This structural feature significantly increases conjugation yields and reduces the synthetic steps required for PROTAC library generation [1].
| Evidence Dimension | Synthetic steps for linker conjugation |
| Target Compound Data | 1-step direct amide coupling |
| Comparator Or Baseline | Standard IMiDs (Multi-step functionalization or reliance on specialized precursors) |
| Quantified Difference | Reduction in synthetic complexity and higher throughput |
| Conditions | Standard peptide coupling conditions (e.g., HATU/DIPEA) |
Direct coupling lowers manufacturing costs and accelerates the synthesis of diverse degrader libraries for screening.
Glutarimide-based PROTACs frequently retain the intrinsic ability to degrade IMiD neo-substrates such as IKZF1 and IKZF3, leading to off-target hematological toxicities. Dihydrouracil-based CRBN ligands have been shown to alter the ternary complex surface, effectively mitigating these IMiD-associated safety liabilities while maintaining potent degradation of the primary target protein [1].
| Evidence Dimension | Degradation of off-target neo-substrates (IKZF1/3) |
| Target Compound Data | Mitigated/absent IKZF1/3 degradation |
| Comparator Or Baseline | Lenalidomide-based PROTACs (Potent off-target IKZF1/3 degradation) |
| Quantified Difference | Decoupling of target degradation from intrinsic IMiD toxicity |
| Conditions | Cellular degradation assays profiling off-target proteins |
Procuring this ligand allows developers to design safer PROTACs with cleaner toxicity profiles for non-oncology indications.
Ideal for generating large screening libraries of degraders where stereochemical purity and stability are required to simplify structure-activity relationship (SAR) interpretation, directly leveraging its 0% racemization profile [1].
Highly suited for PROTACs targeting autoimmune or neurodegenerative diseases, where the off-target IKZF1/3 degradation associated with traditional IMiDs must be avoided to prevent unacceptable hematological toxicity [2].
The right choice for late-stage PROTAC optimization when a lead compound based on lenalidomide suffers from poor in vivo half-life due to glutarimide hydrolysis or rapid chiral inversion [1].